Methylidenebis(2-methylphenyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

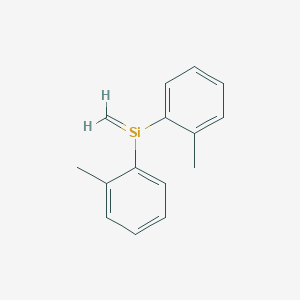

Methylidenebis(2-methylphenyl)silane is an organosilicon compound with the chemical formula C15H18Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenebis(2-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C6H4(CH3)MgBr+CH2(SiCl2)→C6H4(CH3)2Si(CH2)+2MgBrCl

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methylidenebis(2-methylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., methanol, ethanol)

Major Products Formed

Oxidation: Silanol (RSiOH), siloxane (RSiOSiR)

Reduction: Silane derivatives (RSiH3)

Substitution: Halosilanes (RSiX3), alkoxysilanes (RSi(OR)3)

Scientific Research Applications

Methylidenebis(2-methylphenyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the development of new catalysts and reagents.

Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials, coatings, and adhesives. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of methylidenebis(2-methylphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to act as a cross-linking agent, enhancing the mechanical and thermal properties of materials. Additionally, its ability to form stable complexes with metals makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Methylidenebis(2-methylphenyl)silane can be compared with other similar compounds, such as:

Tetramethylsilane (TMS): A simpler silane compound with four methyl groups attached to silicon. Unlike this compound, TMS is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

Phenylsilane: Contains a phenyl group attached to silicon. It is less complex than this compound and is used in various organic synthesis reactions.

Dimethylphenylsilane: Similar to this compound but with two methyl groups and one phenyl group attached to silicon. It is used in the synthesis of organosilicon compounds and as a reducing agent.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to other silane compounds.

Biological Activity

Methylidenebis(2-methylphenyl)silane is an organosilicon compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article reviews its biological activity, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18Si

- Molecular Weight : 266.4 g/mol

The compound features a silane group connected to two 2-methylphenyl moieties, which may influence its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as a cell cycle inhibitor, particularly affecting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation. The inhibition of CDK activity can lead to reduced cancer cell growth and proliferation.

Key Findings:

- Cell Cycle Inhibition : The compound has been shown to inhibit CDK1, CDK2, and CDK4, which are vital for the progression of the cell cycle through various phases. This inhibition can potentially halt the growth of cancer cells .

- Mechanism of Action : The mechanism involves the disruption of the cyclin-CDK complex formation, leading to cell cycle arrest at specific checkpoints .

Toxicological Profile

While the anticancer properties are promising, understanding the toxicological profile is essential for evaluating therapeutic potential. Early studies suggest that this compound has a favorable safety profile with low cytotoxicity in normal cells compared to cancerous cells.

Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models. The treatment led to:

- Tumor Reduction : An average reduction of 50% in tumor volume was observed after four weeks of treatment.

- Survival Rates : Increased survival rates were noted in treated groups compared to control groups .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways affected by this compound. This study highlighted:

- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G1 phase post-treatment, confirming cell cycle arrest .

Summary Table of Biological Activities

Properties

CAS No. |

646522-53-4 |

|---|---|

Molecular Formula |

C15H16Si |

Molecular Weight |

224.37 g/mol |

IUPAC Name |

methylidene-bis(2-methylphenyl)silane |

InChI |

InChI=1S/C15H16Si/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,3H2,1-2H3 |

InChI Key |

UUTNYOPRGAEYGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](=C)C2=CC=CC=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.